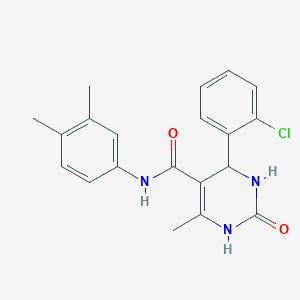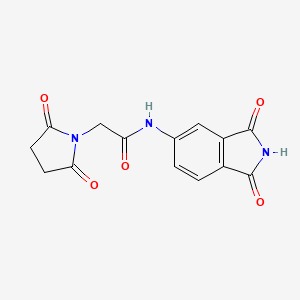![molecular formula C20H24N4O5S B6485909 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea CAS No. 877640-40-9](/img/structure/B6485909.png)
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is part of many biologically active compounds . The compound also contains a methoxyphenyl group and a sulfamoylphenyl group, which are commonly found in various pharmaceuticals .
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Scientific Research Applications
a. Anticancer Properties: 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea may exhibit antiproliferative effects against cancer cells. Researchers could investigate its mechanism of action and evaluate its efficacy in inhibiting tumor growth.
b. Anti-Inflammatory Activity: Given the presence of sulfamoyl and urea moieties, this compound might possess anti-inflammatory properties. Studies could explore its impact on inflammatory pathways and potential therapeutic applications.
c. Enzyme Inhibition: The compound’s unique structure could allow it to interact with specific enzymes. Researchers might investigate its inhibitory effects on enzymes involved in disease processes.
Organic Synthesis
The compound’s 1,2,3-triazole moiety lends itself to diverse synthetic applications:
a. Click Chemistry: Researchers could employ it in click reactions to construct complex molecules efficiently. Click chemistry is valuable for drug discovery and materials synthesis.
b. Retro-Michael Reactions: 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea’s structure suggests it might participate in retro-Michael reactions. Investigating this could yield novel compounds.
Mechanism of Action
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-29-17-6-4-16(5-7-17)24-13-15(12-19(24)25)23-20(26)22-11-10-14-2-8-18(9-3-14)30(21,27)28/h2-9,15H,10-13H2,1H3,(H2,21,27,28)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPUKDAVATWNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B6485843.png)
![1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6485861.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol dihydrochloride](/img/structure/B6485862.png)
![4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6485870.png)
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6485871.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B6485879.png)
![4-({[(3E)-1-[(4-chlorophenyl)methyl]-2,2,4-trioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-3-ylidene]methyl}amino)benzene-1-sulfonamide](/img/structure/B6485894.png)
![4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B6485895.png)
![4-{8-ethyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B6485896.png)
![N-hydroxy-2-{[4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6485906.png)

![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B6485920.png)